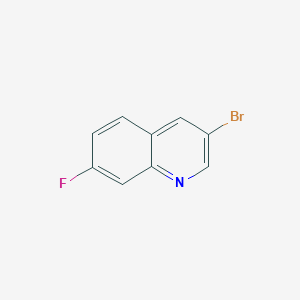

3-Bromo-7-fluoroquinoline

概要

説明

3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s reactivity and potential for various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under suitable conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Conditions and Products:

-

Amine Substitution : Reaction with primary amines (e.g., benzylamine) in dimethylformamide (DMF) at 80°C yields 3-amino-7-fluoroquinoline derivatives. Copper(I) bromide (CuBr) and potassium carbonate (K₂CO₃) enhance reactivity, achieving yields up to 85% .

-

Alkoxide Substitution : Sodium methoxide in methanol replaces bromine with methoxy groups, forming 3-methoxy-7-fluoroquinoline (65–72% yield).

Mechanistic Insight :

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing fluorine activates the aromatic ring, facilitating bromide displacement .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in toluene/ethanol produces biaryl derivatives. For example:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 3-Phenyl-7-fluoroquinoline | 89 |

| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-7-fluoroquinoline | 78 |

This method is pivotal for synthesizing polyaromatic compounds for pharmaceutical applications .

Buchwald-Hartwig Amination

Coupling with secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos as ligands yields 3-aminated derivatives (70–82% yield) .

Bromine-to-Boron Exchange

Iridium-catalyzed borylation with B₂pin₂ (bis(pinacolato)diboron) generates 3-borylated intermediates, which are precursors for further functionalization (e.g., oxidation to hydroxyl groups or cross-coupling) .

Oxidation and Reduction

-

Oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the quinoline ring to quinoline N-oxide derivatives.

-

Reduction : Sodium borohydride (NaBH₄) reduces the ring partially, yielding dihydroquinoline analogs (55–60% yield).

Comparative Analysis of Reaction Pathways

The table below summarizes key reactions, conditions, and outcomes:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, toluene/ethanol, 100°C | 3-Aryl-7-fluoroquinoline | 78–89 |

| Nucleophilic Amination | CuBr, K₂CO₃, DMF, 80°C | 3-Amino-7-fluoroquinoline | 80–85 |

| Borylation | [Ir(COD)OMe]₂, B₂pin₂, THF, 70°C | 3-Boryl-7-fluoroquinoline | 92 |

| Methoxylation | NaOMe, MeOH, reflux | 3-Methoxy-7-fluoroquinoline | 65–72 |

Mechanistic and Kinetic Considerations

-

Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the 5- and 8-positions of the quinoline ring, but bromine’s steric bulk limits regioselectivity in some cases .

-

Catalyst Dependency : Palladium catalysts with bulky ligands (e.g., Xantphos) improve yields in cross-coupling reactions by mitigating steric hindrance .

科学的研究の応用

Medicinal Chemistry

Antibacterial and Antiviral Properties

3-Bromo-7-fluoroquinoline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential antibacterial and antiviral activities, particularly against resistant strains of bacteria. For instance, modifications of the quinoline scaffold have been explored to create compounds effective against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that certain derivatives of this compound exhibit antitumor properties by targeting topoisomerase II, leading to apoptosis in cancer cells .

Chemical Biology

Enzyme Inhibition

In chemical biology, this compound has been employed in designing enzyme inhibitors. Its structural features allow it to bind effectively to active sites of target enzymes, thus blocking their activity. This application is particularly relevant in developing therapeutics for diseases where enzyme dysregulation is a factor .

Biological Pathways Probes

The compound is also utilized as a probe in studying biological pathways, providing insights into cellular mechanisms and interactions .

Material Science

Organic Electronics

The unique electronic properties imparted by the bromine and fluorine substituents make this compound a candidate for developing organic electronic materials. Research has focused on its application in organic light-emitting diodes (OLEDs) and liquid crystals, where its stability and conductivity are advantageous .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Wang et al. (2018) | Antibacterial Activity | Demonstrated effectiveness against drug-resistant Mycobacterium tuberculosis strains through specific structural modifications of quinolone derivatives. |

| Komarnicka et al. (2020) | Antitumor Activity | Identified potential anticancer properties by inhibiting topoisomerase II, leading to reduced cell viability in various cancer cell lines. |

| Xu et al. (2022) | Organic Electronics | Evaluated the use of this compound in OLEDs, showing improved performance metrics compared to traditional materials. |

作用機序

The mechanism of action of 3-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target . The molecular targets and pathways involved vary depending on the specific biological activity being investigated .

類似化合物との比較

Similar Compounds

7-Fluoroquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

3-Bromoquinoline: Lacks the fluorine atom, which may affect its electronic properties and applications.

3-Chloro-7-fluoroquinoline:

Uniqueness

3-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential for various scientific research applications .

生物活性

3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, distinguished by the presence of bromine and fluorine substituents. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of halogens enhances the reactivity and biological activity of quinoline derivatives, making them valuable in various scientific fields.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The bromine atom at the 3-position and the fluorine atom at the 7-position modify the electronic properties of the molecule, enhancing its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C9H6BrF N |

| Molecular Weight | 230.06 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified in available literature |

The mechanism of action for this compound varies based on its biological application:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This is crucial for developing drugs targeting various diseases.

- Antimicrobial Activity : It interferes with DNA synthesis and repair mechanisms in bacteria, leading to cell death. This property is particularly relevant for combating antibiotic-resistant strains.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics.

- Case Study : A study demonstrated that compounds with a C-8-bromo substituent enhanced bacteriostatic action against Mycobacterium tuberculosis and other mycobacterial species. This was attributed to their ability to trap DNA gyrase, leading to lethal DNA breaks .

Antiviral Properties

The compound has also been explored for its antiviral potential. It acts by inhibiting viral replication through interference with host cell mechanisms.

- Application : Research into small molecule inhibitors targeting viral egress has identified compounds similar to this compound as promising candidates for treating viral infections such as Ebola and Marburg viruses .

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth through various pathways.

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the distinct advantages of this compound, it is essential to compare it with other quinoline derivatives:

| Compound Name | Key Differences |

|---|---|

| 7-Fluoroquinoline | Lacks bromine; different reactivity and biological activity. |

| 3-Bromoquinoline | Lacks fluorine; alters electronic properties and applications. |

| 3-Chloro-7-fluoroquinoline | Contains chlorine instead of bromine; affects reactivity. |

The combination of bromine and fluorine in this compound confers unique electronic and steric properties that enhance its reactivity and biological activity compared to other derivatives.

特性

IUPAC Name |

3-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKAJPCLUODAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744250 | |

| Record name | 3-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225366-90-5 | |

| Record name | 3-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。